molecular formula C9H10ClNS B1469498 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine CAS No. 1350475-41-0

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

Cat. No. B1469498
M. Wt: 199.7 g/mol
InChI Key: JNUDXFJPFYFFFS-UHFFFAOYSA-N
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Description

“7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of “7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine” and its analogues has been described in the literature. For instance, one method involves the use of isocyanide reagents . Another method involves the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild conditions .

Scientific Research Applications

Catalysis in Organic Synthesis

A novel application of thiazine derivatives includes their use as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, demonstrating advantages like mild reaction conditions, high yields, and short reaction times, aligning with green chemistry principles (Khazaei et al., 2015).

Synthesis of Biologically Active Compounds

Thiazine derivatives have been explored for the synthesis of potentially biologically active compounds. A study described the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation, leading to compounds with antibacterial and DPPH radical scavenging activities, indicating their potential in creating new therapeutic agents (Zia-ur-Rehman et al., 2009).

Development of Antimicrobial Agents

Another research focus is the development of antimicrobial agents. For example, 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives have been synthesized and evaluated for their antimicrobial properties, with certain compounds showing potent activity, highlighting the thiazine scaffold's utility in designing new antimicrobial agents (Maheshwari & Goyal, 2016).

Advances in Medicinal Chemistry

In medicinal chemistry, the synthesis of chiral amino acid-derived 3,4-dihydro-2H-benzo[b][1,4]thiazines and the antibiotic levofloxacin presents a significant application. This approach, involving a copper-catalyzed intramolecular N-aryl amination reaction, provides a short and efficient route to synthesize advanced intermediates for pharmaceuticals, showcasing the versatility of thiazine derivatives in drug development (Parai & Panda, 2009).

Exploration in Anticonvulsant Activities

Thiazine derivatives have also been explored for anticonvulsant activities. A study synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and evaluated them for anticonvulsant activity using the maximal electroshock (MES) test, identifying compounds with potential therapeutic applications in epilepsy management (Zhang et al., 2010).

properties

IUPAC Name

7-chloro-6-methyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUDXFJPFYFFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 2
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 3
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 4
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 5
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 6
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

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